

Spectroscopic Profile of Iodocholine Iodide: A Technical Guide

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Compound of Interest

Compound Name: Iodocholine iodide

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Iodocholine iodide** (CAS No: 28508-22-7), a quaternary ammonium salt with applications in catalysis and as a non-radioactive analogue for PET imaging agents.^[1] This document outlines the expected data from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—and provides detailed experimental protocols for obtaining these spectra.

Chemical Structure and Properties

Iodocholine iodide is the non-radioactive iodide salt of iodocholine. Its structure features a quaternary ammonium cation with a hydroxyl group and an iodomethyl group, balanced by an iodide counter-ion.

Molecular Formula: $C_5H_{13}I_2NO$

Molecular Weight: 357.97 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Iodocholine iodide** and the closely related Choline iodide for comparative

purposes.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	Iodocholine iodide	~3.1	s	N-(CH ₃) ₂
		~3.4	t	N-CH ₂
		~3.9	t	CH ₂ -OH
		~4.8	s	N-CH ₂ -I
^{13}C NMR	Choline iodide	54.0	-	N-(CH ₃) ₃
		56.1	-	N-CH ₂
		67.8	-	CH ₂ -OH

Note: ^1H NMR data for **Iodocholine iodide** is interpreted from commercially available spectra. ^{13}C NMR data is for the closely related Choline iodide and serves as a reference.

Table 2: Mass Spectrometry Data

Technique	Compound	m/z	Ion
LC-MS (ESI+)	Iodocholine iodide	231.0	[M-I] ⁺

Table 3: FTIR Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Vibrational Mode
Choline iodide	~3300-3400 (broad)	O-H stretch
~2800-3000	C-H stretch	
~1480	C-H bend (CH ₃)	
~1080	C-N stretch	
~1050	C-O stretch	

Note: FTIR data is for the closely related Choline iodide and is indicative of the expected vibrational modes for **Iodocholine iodide**.

Table 4: UV-Vis Spectroscopic Data

Species	Solvent	λ_{max} (nm)
Iodide (I ⁻)	Water	193, 226

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Iodocholine iodide** are provided below. These protocols are based on standard laboratory practices for the analysis of quaternary ammonium salts and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the **Iodocholine iodide** molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **Iodocholine iodide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.



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Figure 1: Workflow for NMR spectroscopic analysis.

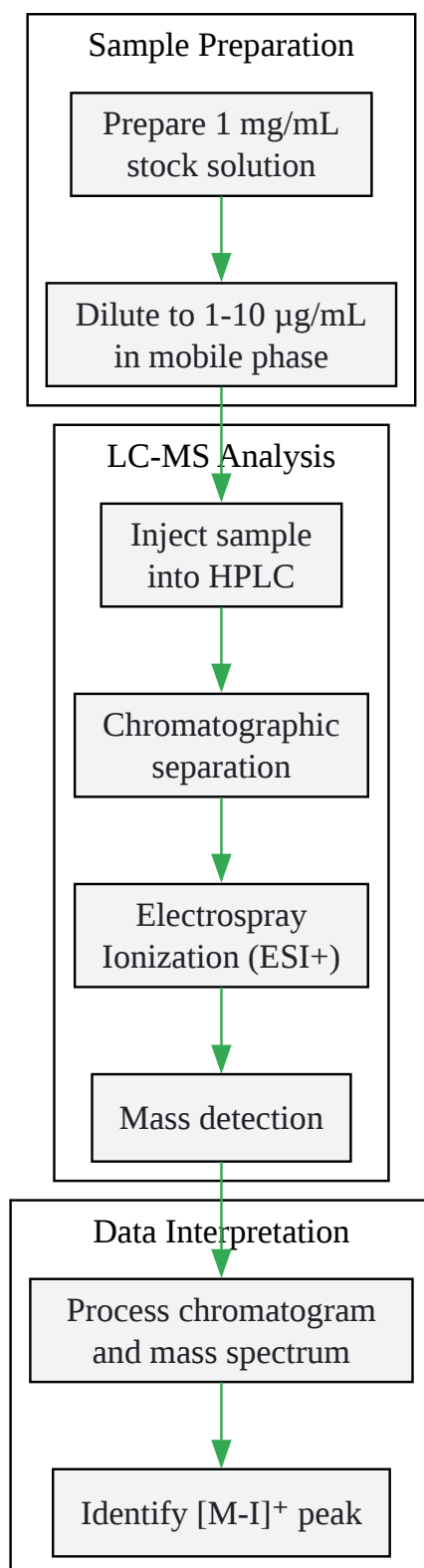
Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the mass-to-charge ratio of the Iodocholine cation and confirm the molecular weight.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

- Sample Preparation: Prepare a stock solution of **Iodocholine iodide** in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- LC Conditions:
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be used.
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 µL.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: m/z 100-500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the analyte.
- Data Analysis: Identify the peak corresponding to the Iodocholine cation ([M-I]⁺).



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Figure 2: Experimental workflow for LC-MS analysis.

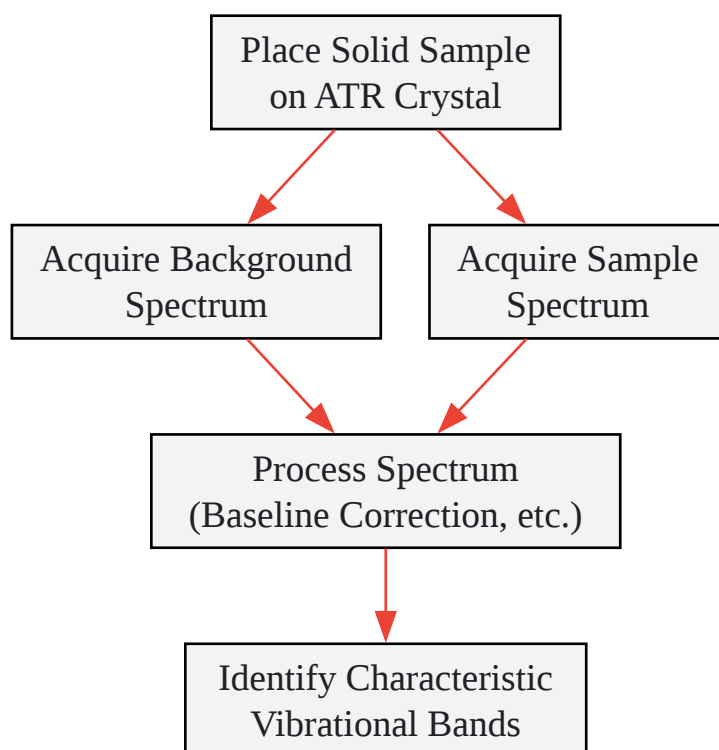
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **Iodocholine iodide**.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

- Sample Preparation: Place a small amount of the solid **Iodocholine iodide** sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum.
 - A typical spectral range is 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.



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Figure 3: Logical flow for FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

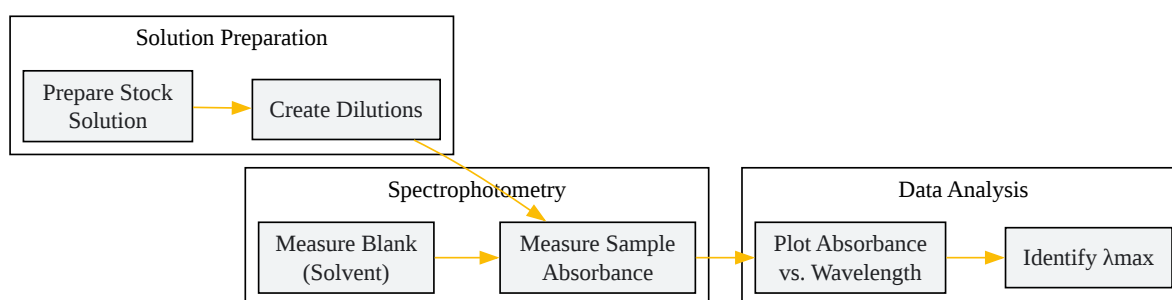
Objective: To observe the electronic transitions, primarily of the iodide ion.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **iodocholine iodide** in a UV-transparent solvent, such as water or ethanol.
 - Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
- Data Acquisition:

- Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the sample solution.
- Scan a wavelength range of approximately 190-400 nm.
- Data Analysis: Identify the absorption maxima (λ_{max}) corresponding to the iodide ion.[2]



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Figure 4: Signaling pathway for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the characterization of **Iodocholeline iodide**. The combination of NMR and mass spectrometry confirms the molecular structure and mass, while FTIR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the compound. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar quaternary ammonium compounds.

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References

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